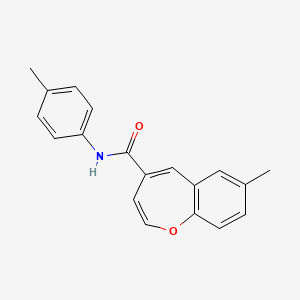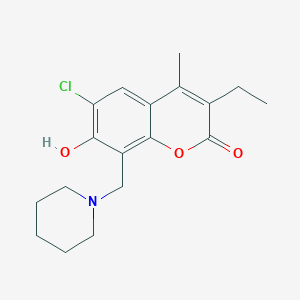![molecular formula C23H22ClNO6 B11304980 4-chloro-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]phenylalanine CAS No. 1214690-60-4](/img/structure/B11304980.png)
4-chloro-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylalanine, 4-chloro-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-1-benzopyran-3-yl)-1-oxopropyl]- is a synthetic compound that combines the structural features of phenylalanine and coumarin derivatives. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenylalanine, 4-chloro-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-1-benzopyran-3-yl)-1-oxopropyl]- involves multiple steps:
Starting Materials: The synthesis begins with phenylalanine and 7-hydroxy-4,8-dimethylcoumarin.
Chlorination: Phenylalanine is chlorinated using a chlorinating agent such as thionyl chloride to introduce the chloro group.
Coupling Reaction: The chlorinated phenylalanine is then coupled with 7-hydroxy-4,8-dimethylcoumarin using a coupling reagent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and green chemistry principles can also be employed to make the process more efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Phenylalanine, 4-chloro-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-1-benzopyran-3-yl)-1-oxopropyl]- can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylalanine derivatives
Aplicaciones Científicas De Investigación
Phenylalanine, 4-chloro-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-1-benzopyran-3-yl)-1-oxopropyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for other chemical compounds
Mecanismo De Acción
The mechanism of action of Phenylalanine, 4-chloro-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-1-benzopyran-3-yl)-1-oxopropyl]- involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction: It may interfere with signal transduction pathways by modulating receptor activity or downstream signaling molecules.
Gene Expression: The compound can affect gene expression by interacting with transcription factors or epigenetic regulators
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-L-phenylalanine: A related compound with similar structural features but lacking the coumarin moiety.
7-Hydroxy-4,8-dimethylcoumarin: A coumarin derivative with similar biological activities but without the phenylalanine component.
Uniqueness
Phenylalanine, 4-chloro-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-1-benzopyran-3-yl)-1-oxopropyl]- is unique due to its combined structural features of phenylalanine and coumarin, which may confer distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
1214690-60-4 |
|---|---|
Fórmula molecular |
C23H22ClNO6 |
Peso molecular |
443.9 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-2-[3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C23H22ClNO6/c1-12-16-7-9-19(26)13(2)21(16)31-23(30)17(12)8-10-20(27)25-18(22(28)29)11-14-3-5-15(24)6-4-14/h3-7,9,18,26H,8,10-11H2,1-2H3,(H,25,27)(H,28,29) |
Clave InChI |
KWHODSGTNWCDHR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,3-Dimethoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11304901.png)
![N-(4-fluorobenzyl)-N-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11304903.png)
![N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11304908.png)
![1-(Azepan-1-yl)-2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone](/img/structure/B11304914.png)
![N-(4-ethoxyphenyl)-2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11304919.png)
![N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11304924.png)

![2-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B11304935.png)

![N4-(4-fluorophenyl)-N6,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11304956.png)
![7-(4-Benzylpiperazin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11304959.png)
![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B11304964.png)
![N~4~-(3-methoxyphenyl)-1-methyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11304971.png)
![2-(4-fluorophenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11304975.png)
